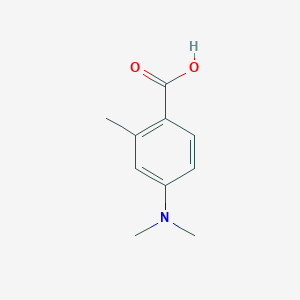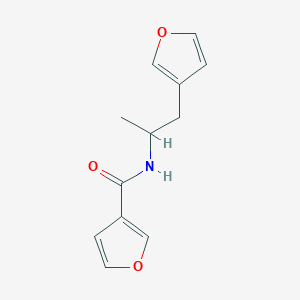
N-(1-(furan-3-yl)propan-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are known as furan compounds or furans. Furan derivatives, such as the one you mentioned, play an important role in modern organic and medicinal chemistry .
Molecular Structure Analysis
Furan is a planar ring system, which makes it aromatic. The oxygen atom donates two electrons into the pi system. The molecular structure of furan derivatives would be based on this basic furan structure, with various functional groups attached .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and metal-mediated cross-coupling reactions .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid with a boiling point of 31.36°C. It is soluble in common organic solvents and slightly soluble in water . The properties of furan derivatives would vary depending on their functional groups.科学的研究の応用
Synthesis and Chemical Reactivity
N-(1-Naphthyl)furan-2-carboxamide and similar compounds have been synthesized for studying their chemical reactivity and potential in creating more complex molecular structures. For instance, these compounds undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, which are fundamental in synthetic organic chemistry for creating a wide range of derivatives with potential applications in drug discovery, material science, and more (Aleksandrov & El’chaninov, 2017).
Material Science and Polymerization
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been studied as sustainable alternatives to conventional polymers. These materials show promise for use in high-performance materials due to their biodegradability and potential in reducing environmental impact. Such research highlights the importance of furan derivatives in developing new materials with improved properties and sustainability (Jiang et al., 2015).
Biological Applications
The antimicrobial properties of thiazole-based furan-2-carboxamides have been explored, with some compounds showing significant activity against a range of microorganisms. This suggests potential for the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and infections (Cakmak et al., 2022).
Additionally, furan-3-carboxamides have been synthesized and assessed for their in vitro antimicrobial activity, showing significant potential. The study of these compounds provides insights into the structure-activity relationships that can guide the development of new therapeutic agents (Zanatta et al., 2007).
Influenza Virus Inhibition
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. This discovery opens up new avenues for the development of antiviral drugs, highlighting the versatility of furan derivatives in addressing critical public health challenges (Yongshi et al., 2017).
作用機序
Biochemical Pathways
Furan derivatives have been found to be important precursors for the production of pharmaceutical medicines and natural products . They can be used in the synthesis of sugar analogues, antibiotics, and anticancer drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURHRXQEMKCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)
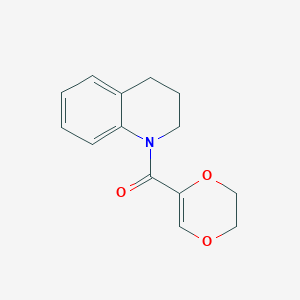
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)
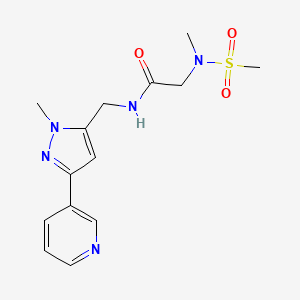
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)
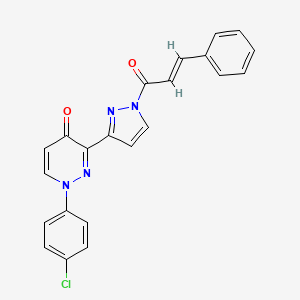
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
